![molecular formula C20H20N2O B2485525 6-(4-Ethylphenyl)-2-[(2-methylphenyl)methyl]pyridazin-3-one CAS No. 899753-09-4](/img/structure/B2485525.png)
6-(4-Ethylphenyl)-2-[(2-methylphenyl)methyl]pyridazin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound belongs to the pyridazinone family, which is known for its diverse pharmacological properties and serves as a core structure for the development of various bioactive molecules. Pyridazinones have been synthesized and evaluated for their biological activities, demonstrating the importance of their structural features in medicinal chemistry.
Synthesis Analysis
Synthesis of pyridazinone derivatives involves various strategies, including the condensation of hydrazines with β-keto esters or the cyclization of acyl hydrazines with diketones. The synthesis process is crucial for introducing different substituents into the pyridazinone ring, which directly affects the compound's pharmacological activities and physical-chemical properties. For example, the synthesis of 4,5-dihydro-6-(4-methoxy-3-methylphenyl)-3(2H)-pyridazinone derivatives was achieved by Friedel-Crafts acylation followed by cyclization with hydrazine hydrate, demonstrating a method for creating variously substituted pyridazinones (Soliman & El-Sakka, 2011).
Scientific Research Applications
Herbicidal Activities :
- Novel pyridazine derivatives, including compounds similar to 6-(4-Ethylphenyl)-2-[(2-methylphenyl)methyl]pyridazin-3-one, have been synthesized and tested for herbicidal activities. Some of these compounds exhibit significant herbicidal activities, comparable or superior to commercial herbicides (Han Xu et al., 2008).
Structural Characterization and Biological Activities :
- Structural analysis of pyridazine derivatives has been conducted to understand their molecular properties. These studies include X-ray crystallography and theoretical investigations, revealing details about the molecular structure and interactions. Additionally, some derivatives have shown moderate inhibition against α-glucosidase and weak heat-induced haemolysis inhibition (Y. Zaoui et al., 2021).
Synthesis of Fused Azines and Pyridazine Derivatives :
- Research has been conducted on the synthesis of a new class of pyridazin-3-one derivatives, leading to the creation of various fused azines and other pyridazine derivatives. This synthesis process has been crucial for the development of new compounds with potential applications in pharmaceuticals and other fields (H. M. Ibrahim & H. Behbehani, 2014).
Pharmaceutical Importance of Pyridazine Analogs :
- Heterocyclic compounds like pyridazine analogs, including structures similar to 6-(4-Ethylphenyl)-2-[(2-methylphenyl)methyl]pyridazin-3-one, have shown significant importance in medicinal chemistry. Their diverse pharmaceutical applications and structural elucidation have been a subject of study (Hamdi Hamid Sallam et al., 2021).
Anticonvulsant Activity :
- Certain pyridazinone derivatives have been synthesized and tested for anticonvulsant activity. This research demonstrates the potential use of these compounds in treating convulsive disorders (K. Samanta et al., 2011).
properties
IUPAC Name |
6-(4-ethylphenyl)-2-[(2-methylphenyl)methyl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O/c1-3-16-8-10-17(11-9-16)19-12-13-20(23)22(21-19)14-18-7-5-4-6-15(18)2/h4-13H,3,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYAUKKYTMOCACB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC3=CC=CC=C3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((5-(4-ethoxybenzyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)ethanone](/img/structure/B2485443.png)
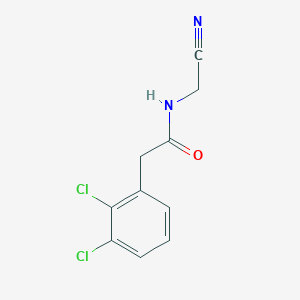
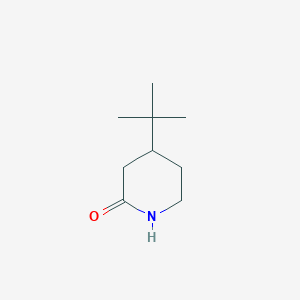

![Butyl [(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetate](/img/structure/B2485449.png)
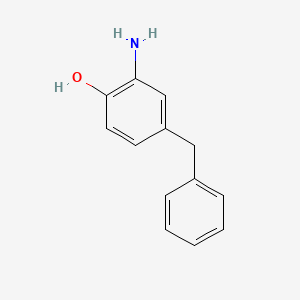
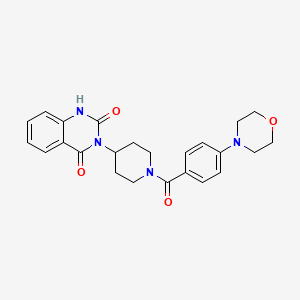
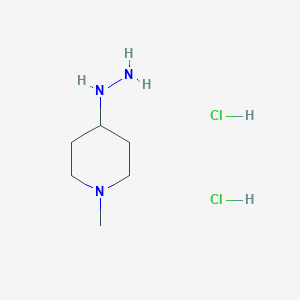
![1-(1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole](/img/structure/B2485456.png)


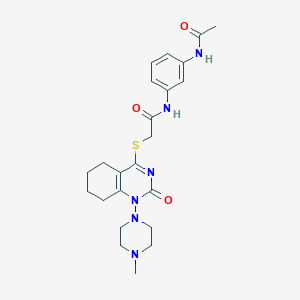
![(Z)-2-Cyano-N-[4-(difluoromethylsulfanyl)phenyl]-3-[3-(5-methylfuran-2-yl)-1-phenylpyrazol-4-yl]prop-2-enamide](/img/structure/B2485464.png)